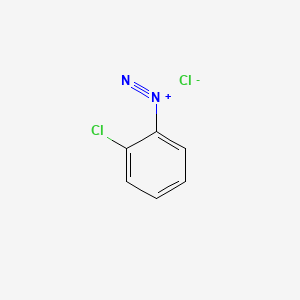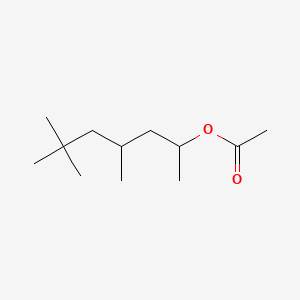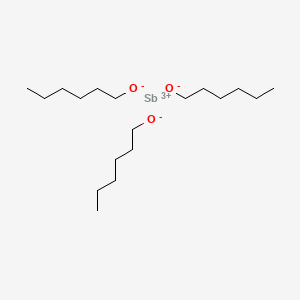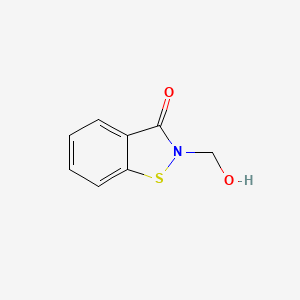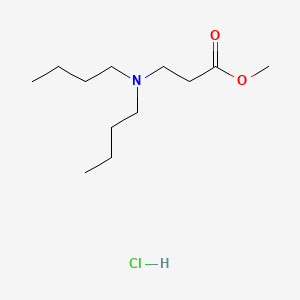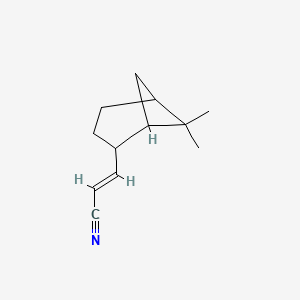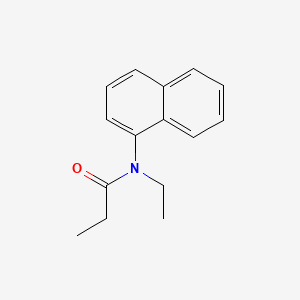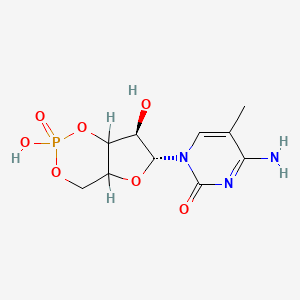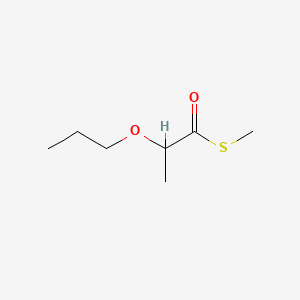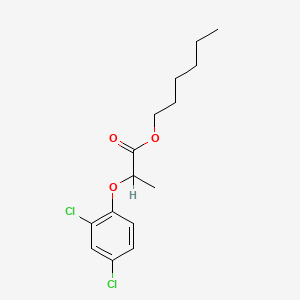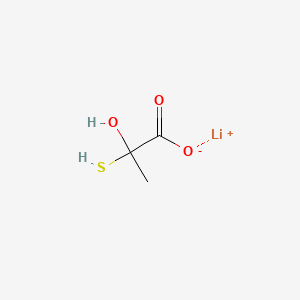
Lithium 2-mercaptolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of both lithium and mercaptolactate groups, making it a unique entity in the realm of organolithium compounds. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:
HSCH2CH(OH)COOH+LiOH→HSCH2CH(OH)COOLi+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 2-mercaptolactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can be oxidized to form disulfides.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium 2-mercaptolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .
Comparación Con Compuestos Similares
3-Mercaptopyruvate: Another sulfur-containing compound that participates in similar biochemical pathways.
2-Mercaptoethanol: A commonly used reducing agent in biochemical research.
Thioglycolic Acid: Used in similar applications due to its thiol group.
Uniqueness: Lithium 2-mercaptolactate is unique due to the presence of both lithium and mercaptolactate groups, which confer distinct chemical properties. Its ability to participate in both redox and nucleophilic substitution reactions makes it versatile in various applications. Additionally, the lithium ion can influence the compound’s reactivity and interaction with biological molecules, setting it apart from other similar compounds .
Propiedades
Número CAS |
94138-93-9 |
|---|---|
Fórmula molecular |
C3H5LiO3S |
Peso molecular |
128.1 g/mol |
Nombre IUPAC |
lithium;2-hydroxy-2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
RVCVZLSOHNSQAU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C(=O)[O-])(O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


